molecular formula C23H24N6O3S B2730781 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 863452-98-6

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2730781
CAS RN: 863452-98-6
M. Wt: 464.54
InChI Key: KFRBVPCBGMEJIQ-UHFFFAOYSA-N
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Description

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

The compound belongs to a set of heterocycles obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Use as Fluorescent Probes

These heterocycles have been used as fluorescent probes . The fluorescence properties of these compounds can be utilized in various fields such as bioimaging, diagnostics, and environmental sensing.

Structural Units of Polymers

The compound can also be used as structural units of polymers . This application is particularly relevant in the field of materials science, where the unique properties of these heterocycles can be leveraged to create novel polymeric materials with enhanced characteristics.

Medicinal Chemistry

In medicinal chemistry, these heterocycles have shown potential in c-Met inhibition and GABAA modulating activity . This suggests potential therapeutic applications in diseases where these pathways are implicated.

Selective A3 Adenosine Receptor Antagonists

The compound is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6- (arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists . This has implications in various diseases, including inflammatory and autoimmune disorders.

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been explored as a therapeutic strategy in cancer.

c-Met Inhibitors

The compound has been under extensive basic and preclinical investigation as a potential c-Met inhibitor . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. Its overexpression or mutation is often associated with various types of cancers.

Biochemical Studies

Lastly, the compound can be used in biochemical studies to understand the structure-activity relationships of related compounds . This can help in the design of more potent and selective drugs.

properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-31-18-9-8-16(12-19(18)32-2)10-11-24-20(30)14-33-23-21-22(25-15-26-23)29(28-27-21)13-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRBVPCBGMEJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

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